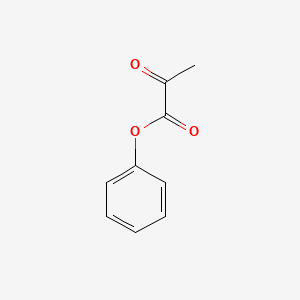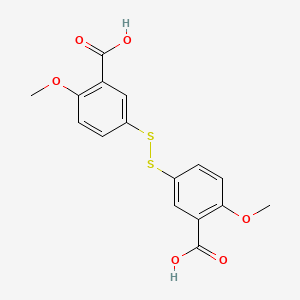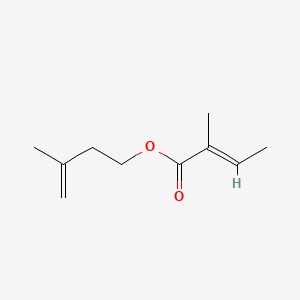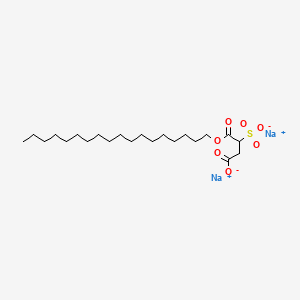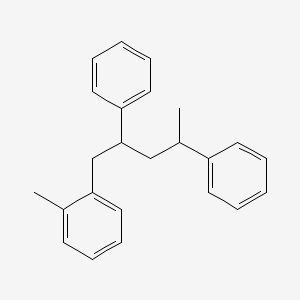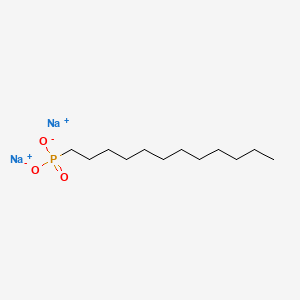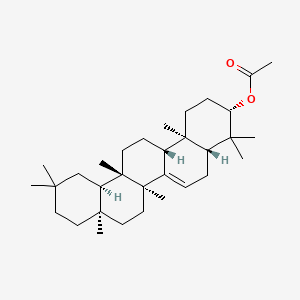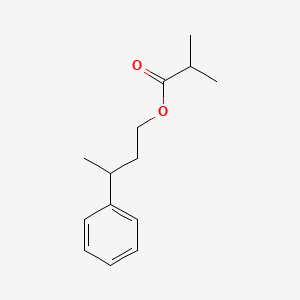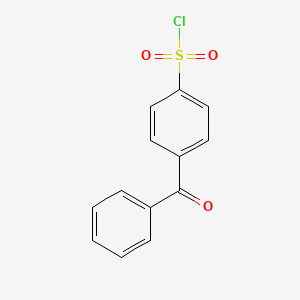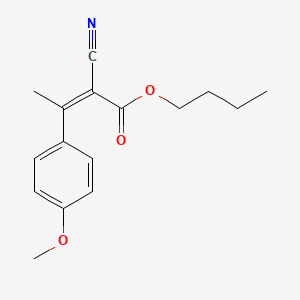
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group and a methoxyphenyl group in its structure makes it a compound of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate typically involves the reaction of butyl cyanoacetate with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of polymers and adhesives due to its cyanoacrylate structure.
Biological Studies: Researchers use it to study enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate involves its interaction with biological molecules. The cyano group can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. The methoxyphenyl group can enhance the compound’s binding affinity to specific molecular targets, such as receptors or enzymes, through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
- Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
- Propyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Uniqueness
Butyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to its ethyl, methyl, and propyl counterparts. The butyl group can provide better hydrophobic interactions in biological systems, potentially enhancing its efficacy in medicinal applications.
Propiedades
Número CAS |
28711-04-8 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
butyl (Z)-2-cyano-3-(4-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-4-5-10-20-16(18)15(11-17)12(2)13-6-8-14(19-3)9-7-13/h6-9H,4-5,10H2,1-3H3/b15-12- |
Clave InChI |
NKBHDHWFTJYJSK-QINSGFPZSA-N |
SMILES isomérico |
CCCCOC(=O)/C(=C(/C)\C1=CC=C(C=C1)OC)/C#N |
SMILES canónico |
CCCCOC(=O)C(=C(C)C1=CC=C(C=C1)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


